6-Methyl-D-tryptophan

Description

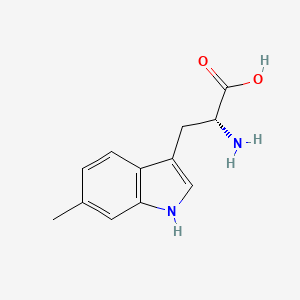

6-Methyl-D-tryptophan (CAS: 2280-85-5) is a non-proteinogenic amino acid derivative characterized by a methyl group at the 6-position of the indole ring and a D-configuration at the chiral center. Its structural formula is C₁₁H₁₂N₂O₂, with systematic names including 2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid and synonyms such as 6-Methyl-DL-tryptophan (racemic mixture) . This compound is primarily studied for its role as a tool in enzymology and metabolic pathway analysis, particularly in probing the substrate specificity of tryptophan-processing enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and aromatic prenyltransferases .

Properties

IUPAC Name |

(2R)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMRVYIFGPMUCG-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)C(=CN2)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-D-tryptophan typically involves the methylation of D-tryptophan. One common method includes the use of methyl iodide as the methylating agent in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can selectively methylate D-tryptophan. These methods are advantageous due to their specificity and efficiency, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-D-tryptophan undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Halogenation reactions can introduce halogen atoms into the indole ring, using reagents like bromine or chlorine under controlled conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of indole oxides.

Reduction: Formation of reduced indole derivatives.

Substitution: Halogenated tryptophan derivatives.

Scientific Research Applications

Chemical Applications

Synthesis Precursor

- 6-MD-Tryptophan serves as a precursor in the synthesis of complex organic molecules. Its unique structure allows for modifications that can lead to the creation of various bioactive compounds used in pharmaceuticals and agrochemicals.

Biological Applications

Metabolic Pathways

- 6-MD-Tryptophan is investigated for its role in the kynurenine pathway (KP), a crucial metabolic route for tryptophan. It can influence the production of metabolites like kynurenic acid (KYNA), which has neuroprotective and immunomodulatory properties .

Enzyme Interactions

- The compound interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a significant role in immune modulation and tumor microenvironments. Studies have shown that 6-MD-Tryptophan can inhibit IDO activity, potentially enhancing T-cell responses against tumors .

Medical Applications

Therapeutic Potential

- Research indicates that 6-MD-Tryptophan may have therapeutic effects in treating conditions like cancer and autoimmune diseases by modulating immune responses and altering neurotransmitter levels .

Case Study: Cancer Treatment

- In preclinical models, 6-MD-Tryptophan has been combined with chemotherapy agents to enhance anti-tumor efficacy. For instance, studies demonstrated that its administration alongside cyclophosphamide led to sustained tumor growth delays in melanoma models .

Industry Applications

Pharmaceutical Production

- The compound is utilized in the pharmaceutical industry as a biochemical reagent, aiding in drug development processes aimed at treating neurological disorders and cancers due to its ability to influence tryptophan metabolism .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Precursor for complex organic molecules | Facilitates synthesis of bioactive compounds |

| Biological Research | Modulates kynurenine pathway; interacts with IDO | Influences immune modulation and metabolism |

| Medical Treatment | Potential therapeutic effects in cancer and autoimmune diseases | Enhances T-cell responses; reduces tumor growth |

| Pharmaceutical Industry | Used as a biochemical reagent | Aids drug development for neurological disorders |

Mechanism of Action

The mechanism of action of 6-Methyl-D-tryptophan involves its interaction with various enzymes and receptors in the body. It can act as an agonist or antagonist at specific receptor sites, influencing biochemical pathways. For instance, it may modulate the activity of enzymes involved in the kynurenine pathway, which is crucial for tryptophan metabolism.

Comparison with Similar Compounds

Stereoisomers: D vs. L Configuration

The stereochemical configuration of tryptophan derivatives profoundly impacts their biological activity. In enzymatic assays, 6-Methyl-L-tryptophan (7a) demonstrates significant activity, with kinetic parameters such as $ k{\text{cat}}/KM $ values ranging from 15.0 ± 1.7 to 85.5 ± 5.7 μM⁻¹s⁻¹ for bacterial and fungal prenyltransferases. In stark contrast, 6-Methyl-D-tryptophan (7b) exhibits negligible activity ($ \leq 0.5 \, \mu M^{-1}s^{-1} $), highlighting the stereospecificity of enzyme-substrate interactions . This disparity is attributed to the inability of D-isomers to fit into the chiral binding pockets of most enzymes .

Positional Isomers: 6-Methyl vs. 7-Methyl

Substituent position on the indole ring also dictates activity. For example, 7-Methyl-L-tryptophan (8a) shows divergent substrate selectivity compared to 6-Methyl-L-tryptophan, with enhanced activity ($ k{\text{cat}}/KM = 72.4 \, \mu M^{-1}s^{-1} $) against fungal prenyltransferases but reduced activity ($ \leq 0.5 \, \mu M^{-1}s^{-1} $) in bacterial systems . This suggests that the 6-position is more favorable for bacterial enzyme interactions, while the 7-position may optimize binding in fungal homologs.

Substituent Type: Methyl vs. Chloro

Replacing the methyl group with a chloro substituent at the 6-position alters physicochemical properties and bioactivity. 6-Chloro-D-tryptophan (CAS: 56632-86-1) shares the D-configuration but introduces a larger, electronegative substituent.

Racemic Mixtures: DL-Forms

The racemic 6-Methyl-DL-tryptophan (7a) displays intermediate activity compared to pure enantiomers. For instance, its $ k{\text{cat}}/KM $ values (e.g., 61.2 ± 0.8 μM⁻¹s⁻¹) are lower than those of the L-isomer but higher than the D-isomer, reflecting the contribution of the L-enantiomer in the mixture .

Table 1: Kinetic Parameters of Tryptophan Derivatives in Prenyltransferase Assays

Biological Activity

6-Methyl-D-tryptophan (6-MDTrp) is a methylated derivative of the amino acid D-tryptophan, which has garnered attention for its diverse biological activities, including antimicrobial properties, immunomodulation, and potential applications in food preservation. This article synthesizes recent research findings, case studies, and biochemical characterizations to provide a comprehensive overview of the biological activity of 6-MDTrp.

Chemical Structure and Properties

6-MDTrp has the chemical formula C₁₂H₁₄N₂O₂ and is characterized by a methyl group at the 6-position of the indole ring. This structural modification influences its interaction with biological systems, particularly in enzyme activity and antimicrobial efficacy.

Enzymatic Activity

Recent studies have highlighted the role of 6-DMATS Mo (a prenyltransferase) in catalyzing the prenylation of D-tryptophan derivatives. The enzyme exhibits distinct substrate preferences for methylated tryptophan analogs. Kinetic studies revealed a Michaelis-Menten constant () of 0.014 ± 0.002 mM and a turnover number () of 0.07 ± 0.002 s⁻¹ for 6-MDTrp, indicating efficient enzymatic activity compared to other derivatives .

Table 1: Kinetic Parameters of 6-DMATS Mo

| Substrate | (mM) | (s⁻¹) |

|---|---|---|

| This compound | 0.014 ± 0.002 | 0.07 ± 0.002 |

| D-tryptophan | 0.037 ± 0.007 | 0.08 ± 0.004 |

Antimicrobial Properties

6-MDTrp exhibits significant antimicrobial activity against various food-borne pathogens. A systematic review indicated that D-tryptophan, including its methylated forms, can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria . The antimicrobial mechanism is thought to involve disruption of bacterial cell adhesion and biofilm formation.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that D-tryptophan significantly delayed pathogen growth under stress conditions such as high salt concentrations or refrigeration. Specifically, it was noted that D-tryptophan could extend the lag phase of bacterial growth by over 12 hours compared to controls .

Immunomodulatory Effects

Emerging evidence suggests that methylated tryptophans, including 6-MDTrp, may play a role in modulating immune responses. Research indicates that tryptophan derivatives can influence the kynurenine pathway, affecting immune cell function and inflammation . This modulation is particularly relevant in contexts such as cancer therapy and chronic inflammation.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 6-Methyl-D-tryptophan, and how can purity be validated?

- Methodological Answer : Synthesis typically involves stereoselective alkylation or enzymatic resolution of racemic mixtures. Purity validation requires high-performance liquid chromatography (HPLC) with chiral columns to distinguish enantiomers, coupled with mass spectrometry (MS) for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying methyl group placement and stereochemistry. Researchers should cross-validate results using multiple analytical techniques to ensure accuracy .

Q. How can researchers design experiments to assess the stability of this compound under varying physiological conditions?

- Methodological Answer : Stability studies should simulate physiological environments (e.g., pH 2.0 for gastric fluid, pH 7.4 for blood) using buffer solutions. Accelerated degradation studies at elevated temperatures (e.g., 40°C) can predict shelf-life. Analytical methods like UV-Vis spectroscopy or HPLC track degradation products. Statistical tools (e.g., ANOVA) compare stability across conditions, with ethical approval required for studies involving biofluids .

Q. What are the best practices for sourcing reliable literature on this compound’s biochemical pathways?

- Methodological Answer : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Use keyword combinations (e.g., "this compound AND metabolism") and backward/forward citation tracking. Avoid non-academic sources (e.g., .com domains). Cross-reference findings with databases like KEGG or BRENDA for pathway validation .

Advanced Research Questions

Q. How can contradictions in existing data on this compound’s receptor binding affinity be resolved?

- Methodological Answer : Contradictions may arise from assay variability (e.g., radioligand vs. fluorescence-based binding assays). Conduct comparative studies using standardized protocols (e.g., IC50 determination under identical buffer conditions). Meta-analyses of published data, weighted by sample size and methodology rigor, can identify consensus trends. Report statistical confidence intervals and effect sizes to contextualize discrepancies .

Q. What experimental models are optimal for studying this compound’s in vivo pharmacokinetics versus in vitro efficacy?

- Methodological Answer :

- In vivo : Use rodent models with cannulated jugular veins for repeated blood sampling. LC-MS/MS quantifies plasma concentrations; compartmental modeling (e.g., NONMEM) calculates pharmacokinetic parameters.

- In vitro : Human cell lines (e.g., HepG2 for hepatic metabolism) or organoids provide tissue-specific data. Ensure ethical approval for animal studies and validate cell line authenticity via STR profiling .

Q. How can researchers integrate multi-omics data to elucidate this compound’s role in microbial tryptophan metabolism?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (untargeted MS) from microbial cultures treated with this compound. Bioinformatics pipelines (e.g., KEGG Mapper, MetaboAnalyst) map pathways. Use correlation networks to identify enzyme-metabolite interactions. Replicate findings in knockout strains to confirm mechanistic roles .

Q. What ethical and safety protocols are critical when handling this compound in studies involving human microbiota?

- Methodological Answer : Obtain IRB approval for human-derived samples. Use biosafety level 2 (BSL-2) labs for anaerobic microbial cultures. Document chemical handling via Safety Data Sheets (SDS) and train personnel in spill management. Include negative controls to distinguish compound effects from background microbiota activity .

Methodological Guidance for Data Analysis

Q. How should researchers address low statistical power in studies exploring this compound’s minor metabolites?

- Methodological Answer : Pre-study power analysis (e.g., G*Power) determines minimum sample size for detecting effect sizes. Use high-sensitivity MS instruments (e.g., Orbitrap) with limits of detection (LOD) below expected metabolite concentrations. Pool replicates or apply dimensionality reduction (e.g., PCA) to mitigate noise .

Q. What strategies validate computational predictions of this compound’s enzyme inhibition potential?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses against target enzymes (e.g., IDO1). Validate via surface plasmon resonance (SPR) for binding kinetics and enzymatic assays (e.g., colorimetric detection of kynurenine) for functional inhibition. Compare computational and experimental ΔG values for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.